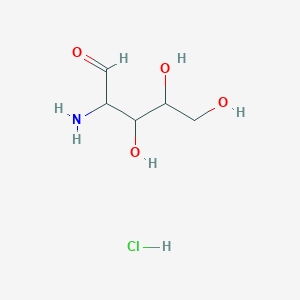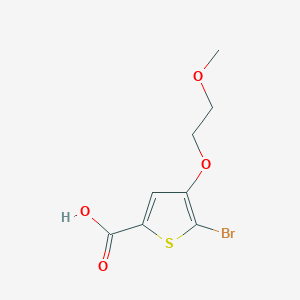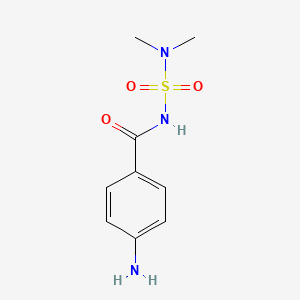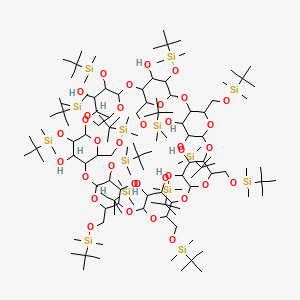![molecular formula C7H12ClF2NO2 B12070752 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in a precursor compound with a fluorinating agent such as potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反应分析
Types of Reactions
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications .
属性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC 名称 |
3-(4,4-difluoropyrrolidin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H |
InChI 键 |
WKTNKTIODBOQSP-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC1(F)F)CCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)



![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)









